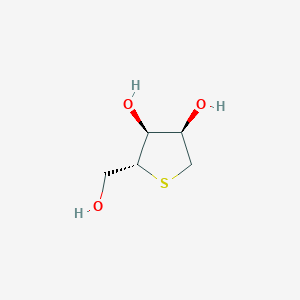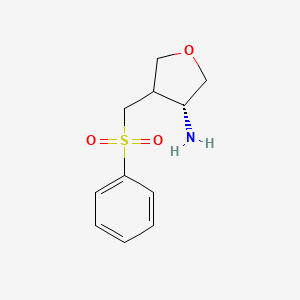
(R)-(+)-3-Aminotetrahydrofuran P-toluenesulfonatesalt
Overview
Description
®-(+)-3-Aminotetrahydrofuran P-toluenesulfonatesalt is a chiral compound that has garnered interest in various scientific fields due to its unique chemical properties. This compound is a derivative of tetrahydrofuran, a heterocyclic organic compound, and is often used in the synthesis of more complex molecules. The presence of the amino group and the chiral center makes it a valuable intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-(+)-3-Aminotetrahydrofuran P-toluenesulfonatesalt typically involves the following steps:
Starting Material: The synthesis begins with tetrahydrofuran, which is subjected to various chemical reactions to introduce the amino group and the chiral center.
Chiral Resolution: The racemic mixture of 3-aminotetrahydrofuran is resolved into its enantiomers using chiral resolution techniques.
Salt Formation: The resolved ®-(+)-3-aminotetrahydrofuran is then reacted with p-toluenesulfonic acid to form the p-toluenesulfonatesalt.
Industrial Production Methods
In an industrial setting, the production of ®-(+)-3-Aminotetrahydrofuran P-toluenesulfonatesalt involves large-scale chiral resolution and salt formation processes. The use of continuous flow reactors and advanced separation techniques ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
®-(+)-3-Aminotetrahydrofuran P-toluenesulfonatesalt undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The compound can be reduced to form tetrahydrofuran derivatives with different functional groups.
Substitution: The amino group can participate in nucleophilic substitution reactions to form a variety of substituted tetrahydrofuran derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include various substituted tetrahydrofuran derivatives, which can be further utilized in the synthesis of pharmaceuticals and other complex organic molecules.
Scientific Research Applications
®-(+)-3-Aminotetrahydrofuran P-toluenesulfonatesalt has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of chiral compounds and complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and as a building block for biologically active molecules.
Medicine: It serves as a precursor in the synthesis of pharmaceuticals, particularly those requiring chiral intermediates.
Industry: The compound is used in the production of fine chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of ®-(+)-3-Aminotetrahydrofuran P-toluenesulfonatesalt involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound interacts with enzymes and receptors, influencing their activity and function.
Pathways Involved: It participates in metabolic pathways, particularly those involving the synthesis and degradation of amino acids and other organic molecules.
Comparison with Similar Compounds
Similar Compounds
(S)-(-)-3-Aminotetrahydrofuran P-toluenesulfonatesalt: The enantiomer of ®-(+)-3-Aminotetrahydrofuran P-toluenesulfonatesalt, with similar chemical properties but different biological activity.
3-Aminotetrahydrofuran: The non-chiral version of the compound, lacking the specific stereochemistry.
Tetrahydrofuran: The parent compound, which lacks the amino group and chiral center.
Uniqueness
®-(+)-3-Aminotetrahydrofuran P-toluenesulfonatesalt is unique due to its chiral nature and the presence of the amino group, making it a valuable intermediate in the synthesis of complex molecules. Its specific stereochemistry allows for selective interactions with biological targets, enhancing its utility in pharmaceutical and biochemical research.
Properties
IUPAC Name |
(3R)-4-(benzenesulfonylmethyl)oxolan-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3S/c12-11-7-15-6-9(11)8-16(13,14)10-4-2-1-3-5-10/h1-5,9,11H,6-8,12H2/t9?,11-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZWBEISOGISFQJ-UMJHXOGRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CO1)N)CS(=O)(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](C(CO1)CS(=O)(=O)C2=CC=CC=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-Butyl N-[1-(2-aminoethyl)cyclobutyl]carbamate](/img/structure/B3112484.png)
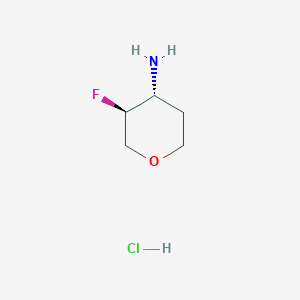
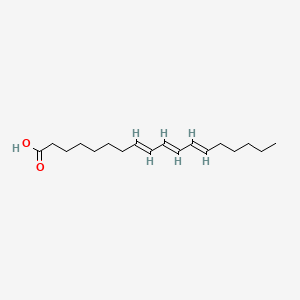
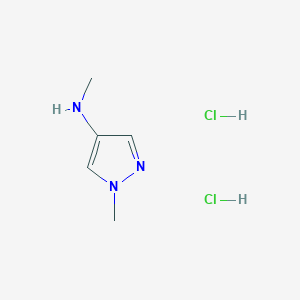

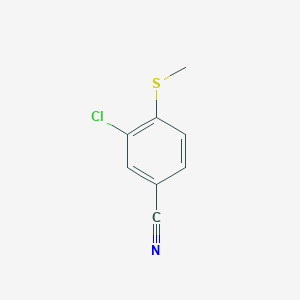
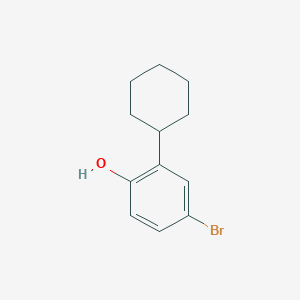
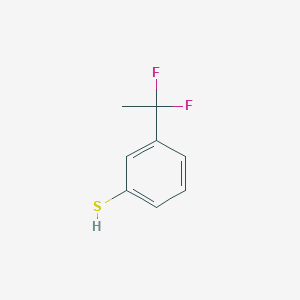

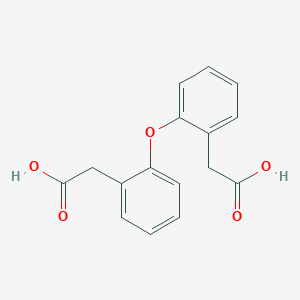
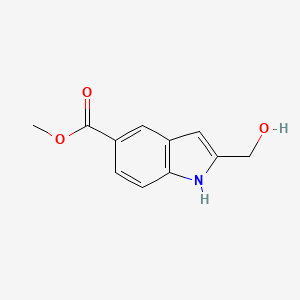
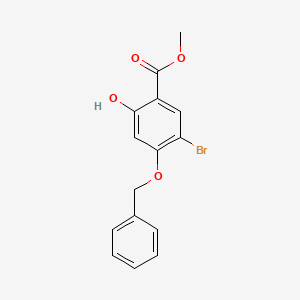
![[3-(4-Methylphenyl)oxetan-3-yl]methanol](/img/structure/B3112571.png)
